2-Tosyl-1H-benzo[d]imidazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13N3O2S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C14H13N3O2S/c1-9-2-5-11(6-3-9)20(18,19)14-16-12-7-4-10(15)8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
PRUAQAUCXJINDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=C(N2)C=C(C=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tosyl 1h Benzo D Imidazol 5 Amine
Precursor Synthesis Strategies for 1H-benzo[d]imidazol-5-amine Core
The formation of the 5-aminobenzimidazole (B183301) scaffold is a foundational step. Various synthetic routes have been developed, ranging from linear multistep sequences to more convergent approaches.
Multistep Reductive and Cyclization Approaches for 5-Amino Benzimidazoles
A common and traditional strategy to construct the 5-aminobenzimidazole core involves a multistep sequence that typically begins with a suitably substituted nitroaniline. This process includes reduction of a nitro group to an amine, followed by cyclization to form the imidazole (B134444) ring.
One established method starts with 2,4-dinitroaniline. google.com This is followed by the synthesis of 4-nitro-1,2-phenylenediamine. google.com The subsequent steps involve the creation of 5-nitro benzimidazolone, which is then subjected to a catalytic hydrogenation reduction. google.com This final reduction step is noted for its complete reaction, minimal side reactions, and lack of environmental pollution, making it suitable for industrial-scale production. google.com
Another approach involves the reaction of 4-nitro-1,2-phenylenediamine with other reagents. For instance, its reaction with 4-nitrobenzoyl chloride, followed by the reduction of the resulting dinitro intermediate, has been used to prepare 2-(4-aminophenyl)-5-aminobenzimidazole. csic.esvulcanchem.com The cyclization to form the benzimidazole (B57391) ring in these cases can be achieved by heating at high temperatures (210-300°C) or by using poly(phosphoric acid) as a cyclodehydration agent. csic.esvulcanchem.com
A solution-phase parallel synthesis method has also been described for creating substituted 5-aminobenzimidazoles. nih.gov This method begins with 1,5-difluoro-2,4-dinitrobenzene (B51812), where the fluorine atoms are sequentially replaced. The dinitro groups are then simultaneously reduced to form a 2,4,5-benzenetriamine intermediate, which is subsequently condensed with aldehydes to construct the benzimidazole ring without needing an additional oxidant. nih.gov
A different multistep synthesis to obtain 5-amino-1H-benzo[d]imidazole-2-thiol starts from 2-nitroaniline (B44862), which is first reduced to benzene-1,2-diamine. nih.gov This intermediate is then cyclized using carbon disulfide to form 1H-benzo[d]imidazole-2-thiol. nih.gov Nitration of this product yields 5-nitro-1H-benzo[d]imidazole-2-thiol, which is subsequently reduced to the desired 5-amino-1H-benzo[d]imidazole-2-thiol. nih.gov
| Starting Material | Key Intermediates | Reagents/Conditions | Final Product | Ref |
| 2,4-dinitroaniline | 4-nitro-1,2-phenylenediamine, 5-nitro benzimidazolone | Catalytic hydrogenation | 1H-benzo[d]imidazol-5-amine | google.com |
| 4-nitro-1,2-phenylenediamine | Dinitro intermediate | 4-nitrobenzoyl chloride, reduction | 2-(4-aminophenyl)-5-aminobenzimidazole | csic.esvulcanchem.com |
| 1,5-difluoro-2,4-dinitrobenzene | 2,4,5-benzenetriamine | Nucleophiles, Pd-C/HCOONH4, aldehydes | Substituted 5-aminobenzimidazoles | nih.gov |
| 2-nitroaniline | Benzene-1,2-diamine, 1H-benzo[d]imidazole-2-thiol, 5-nitro-1H-benzo[d]imidazole-2-thiol | Reduction, CS2, nitration, reduction | 5-amino-1H-benzo[d]imidazole-2-thiol | nih.gov |
Convergent Synthesis of the 5-Amino Benzimidazole Moiety
Convergent synthetic strategies aim to reduce the number of linear steps by combining larger, pre-functionalized fragments. While detailed examples focusing specifically on a convergent synthesis of the unsubstituted 1H-benzo[d]imidazol-5-amine are less common in the provided literature, the principles of convergent synthesis are applied in related constructions. For instance, the condensation of o-phenylenediamines with carboxylic acids or their derivatives is a fundamental and convergent step in many benzimidazole syntheses. connectjournals.com These reactions, however, can require harsh conditions like strong acids or high temperatures. connectjournals.com
Installation of the 2-Tosyl Moiety
Once the 1H-benzo[d]imidazol-5-amine core is obtained, the next critical step is the introduction of the tosyl group at the C2 position.
Direct Tosylation Strategies at C2 of Benzimidazoles
Direct tosylation at the C2 position of a pre-formed benzimidazole ring is a conceptually straightforward approach. However, direct C-H functionalization of heterocycles can be challenging and may require specific activation. The literature provided does not offer a direct example of tosylating 1H-benzo[d]imidazol-5-amine at the C2 position as a final step. It is more common to see the tosyl group introduced on the nitrogen atom of the benzimidazole ring.
Cyclization Reactions Incorporating Tosyl-containing Precursors
A more common and often more efficient method for producing 2-tosylbenzimidazoles involves the use of precursors that already contain the tosyl group. This strategy builds the benzimidazole ring with the tosyl moiety already in place.
One such method involves the condensation of an o-phenylenediamine (B120857) with a tosyl-containing building block. For example, the synthesis of 1-tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine was achieved by condensing a ketone with cyanamide (B42294) after a series of steps starting from 1,2-epoxy-4-vinylcyclohexane (B86537) and toluenesulphonamide. researchgate.net Although this example leads to a 2-aminobenzimidazole (B67599) and a saturated ring, the principle of cyclizing with a tosylated precursor is demonstrated.
Another relevant approach is the synthesis of benzimidazoles from N-arylamidoximes through a one-pot acylation-cyclization method. nih.gov In this process, an N-arylamidoxime is first acylated, and the resulting intermediate then undergoes cyclization to form the benzimidazole ring. nih.gov While the example uses acetyl chloride, employing tosyl chloride could potentially lead to the desired 2-tosylbenzimidazole.
Metal-Catalyzed and Metal-Free Approaches to 2-Substituted Benzimidazoles
Modern synthetic chemistry offers a variety of metal-catalyzed and metal-free methods for the synthesis of 2-substituted benzimidazoles, which could be adapted for the synthesis of 2-tosyl derivatives.
Metal-Catalyzed Approaches: Metal catalysts, such as those based on copper, iron, and cobalt, have been effectively used in the synthesis of 2-substituted benzimidazoles. mdpi.com For instance, copper(I) bromide has been used as a catalyst with cesium carbonate as a base for the synthesis of 2-substituted 1H-benzimidazoles. mdpi.com These methods often involve the condensation of an o-phenylenediamine with an aldehyde or other electrophile. mdpi.com While not explicitly demonstrated for a tosyl group, these catalytic systems could potentially be applied.
Metal-Free Approaches: There is a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. researchgate.net One-pot, metal-free syntheses have been reported, such as the reaction of o-phenylenediamines with aliphatic amines in the presence of sulfur, which facilitates C-N bond formation and cyclization. rsc.org Another metal-free approach uses a Brønsted acidic ionic liquid to catalyze the condensation of o-phenylenediamines with a range of aldehydes to produce 2-substituted benzimidazoles in high yields at ambient temperature. researchgate.net Furthermore, the cyclization of 2-amino anilines with β-diketones catalyzed by a Brønsted acid like p-toluenesulfonic acid provides another metal-free route to 2-substituted benzimidazoles. organic-chemistry.org A potassium tert-butoxide-promoted intermolecular cyclization of 2-iodoanilines with nitriles also offers a transition-metal-free pathway to benzimidazole derivatives. rsc.org
| Method | Catalyst/Reagent | Precursors | Key Features | Ref |
| Metal-Catalyzed Condensation | Copper(I) bromide, Cesium carbonate | o-phenylenediamine, aldehyde | Efficient synthesis of 2-substituted benzimidazoles. | mdpi.com |
| Metal-Free Cyclization | Sulfur | o-phenylenediamine, aliphatic amine | One-pot, avoids metal catalysts. | rsc.org |
| Brønsted Acid Catalysis | Acidic ionic liquid or p-toluenesulfonic acid | o-phenylenediamine, aldehyde or β-diketone | Metal-free, high yields, mild conditions. | researchgate.netorganic-chemistry.org |
| Base-Promoted Cyclization | Potassium tert-butoxide | 2-iodoaniline, nitrile | Transition-metal-free. | rsc.org |
Protecting Group Strategies in Synthesis
In the synthesis of complex heterocyclic molecules such as 2-Tosyl-1H-benzo[d]imidazol-5-amine, protecting group strategies are paramount. These strategies involve the temporary modification of a reactive functional group to prevent it from interfering with subsequent reaction steps. The benzimidazole core itself contains multiple reactive sites, including two distinct nitrogen atoms within the imidazole ring and an exocyclic amine group at the 5-position, necessitating careful protection to ensure regioselectivity and high yields.
A common strategy for protecting amine functionalities is the use of a p-toluenesulfonyl (tosyl) group. organic-chemistry.org The tosyl group is an effective protecting group for amines because it is stable under a wide range of reaction conditions. organic-chemistry.org It is typically introduced by reacting the amine with tosyl chloride (TsCl) in the presence of a base. This protection is crucial as it deactivates the N-H group of the benzimidazole ring, preventing unwanted side reactions.
For the synthesis of the target molecule, a key challenge is the selective functionalization of the benzimidazole core in the presence of the 5-amino group. A prevalent and effective strategy is to introduce the 5-amino group in the final steps of the synthesis. This is often accomplished by starting with a substituted 2-nitroaniline derivative. nih.gov The nitro group serves as a masked form of the amine, or a "protecting group" by proxy. It is relatively inert to many of the reaction conditions used to construct and modify the benzimidazole ring. Once the desired tosylated benzimidazole structure is in place, the nitro group can be selectively reduced to the target 5-amine functionality. A multi-step procedure for a related compound involves the reduction of a 5-nitro-1H-benzo[d]imidazole-2-thiol to the corresponding 5-amino derivative. nih.gov Similarly, another synthesis of a complex benzimidazol-5-amine derivative starts with a dinitrophenyl compound, where the nitro group is carried through several steps before a final reduction. researchgate.net
The concept of using protecting groups is a cornerstone of modern organic synthesis. youtube.com In the broader context of benzimidazole synthesis, various protecting groups can be employed to achieve selective reactions. For instance, the 2,2,2-trichloroethylchloroformate (Troc-Cl) has been used for the selective N-protection of hydroxyalkylbenzimidazoles, demonstrating how different protecting groups can be chosen to shield specific nucleophiles in a molecule. umass.edu The choice of protecting group is critical and depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal to unveil the original functional group. youtube.comlibretexts.org
The following table summarizes common protecting groups used in organic synthesis that are relevant to the construction of benzimidazole scaffolds.
| Protecting Group | Abbreviation | Functional Group Protected | Removal Conditions | Citations |
| p-Toluenesulfonyl | Ts / Tosyl | Amine | Strong acid, reducing agents (e.g., Na/NH₃) | organic-chemistry.org |
| Benzoyl | Bz | Amine, Alcohol | Acid or base | libretexts.orgresearchgate.net |
| Benzyl | Bn | Amine, Alcohol | Hydrogenolysis | libretexts.org |
| tert-Butoxycarbonyl | Boc | Amine | Mild acid (e.g., TFA) | mdpi.com |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Amine, Alcohol | Reductive cleavage (e.g., Zn/acetic acid) | umass.edu |
Optimization of Reaction Parameters and Yield Enhancement
The optimization of reaction parameters is a critical process in chemical synthesis to maximize product yield, minimize reaction time, and ensure high purity. For the synthesis of this compound and its precursors, several factors including the choice of solvent, temperature, reaction time, and catalyst are crucial for success.
The synthesis of the core structure, 1-tosyl-1H-benzo[d]imidazole, has been reported with a high yield of 93% by reacting benzimidazole with N-Bromosuccinimide (NBS) and sodium methyl benzene (B151609) sulfinate in 1,4-dioxane (B91453) as the solvent at 25°C for 12 hours. chemicalbook.com This specific set of conditions highlights a successful optimization for the tosylation step.
General studies on benzimidazole synthesis provide valuable insights into parameter optimization. Key variables that are often manipulated include the solvent, temperature, and catalyst.
Solvent and Temperature: The choice of solvent can significantly influence reaction rates and yields. In the synthesis of certain complex benzimidazole derivatives, a systematic study showed that ethanol (B145695) was the superior solvent compared to options like methanol, acetonitrile, or chloroform. researchgate.net The same study demonstrated the profound effect of temperature. A reaction conducted at room temperature for 28 minutes yielded only 13% of the product, whereas increasing the temperature to reflux conditions for the same duration boosted the yield dramatically to 82%. researchgate.net However, further extending the reaction time under reflux did not lead to any additional improvement in yield, indicating that an optimal reaction time had been reached. researchgate.net
Catalysis: Catalysts play a pivotal role in directing reaction pathways and improving efficiency. In the condensation of o-phenylenediamine with aldehydes, the use of Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) as a catalyst selectively promoted the formation of double-condensation products. beilstein-journals.org In contrast, the absence of this catalyst favored the formation of mono-condensation products, underscoring the power of a catalyst to control selectivity. beilstein-journals.org This eco-friendly procedure also featured short reaction times (2-5 minutes) and excellent yields (75-99%). beilstein-journals.org
The following interactive table illustrates the impact of optimizing reaction conditions on the yield of a model benzimidazole synthesis, based on published research findings. researchgate.net
| Entry | Solvent | Temperature | Time (min) | Yield (%) |
| 1 | Methanol | Reflux | 28 | 65 |
| 2 | Acetonitrile | Reflux | 28 | 43 |
| 3 | Chloroform | Reflux | 28 | 31 |
| 4 | Ethanol | Room Temp | 28 | 13 |
| 8 | Ethanol | Reflux | 28 | 82 |
| 9 | Ethanol | Reflux | 45 | 82 |
Following the reaction, purification is a final, essential step for yield enhancement in terms of product purity. Column chromatography is a frequently employed method to isolate the desired compound from unreacted starting materials and by-products. researchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a comprehensive picture of the atomic connectivity and spatial arrangement within 2-Tosyl-1H-benzo[d]imidazol-5-amine.
1D NMR (¹H, ¹³C) for Structural Confirmation
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzimidazole (B57391) core and the tosyl group would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The methyl protons of the tosyl group would present as a characteristic singlet around δ 2.4 ppm. The amine (NH₂) and imidazole (B134444) (NH) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom. nih.gov The quaternary carbons, such as C2 of the benzimidazole ring and the carbons bonded to the sulfonyl group and nitrogen atoms, would be readily identifiable. The chemical shifts of the aromatic carbons would provide insight into the electronic environment created by the electron-withdrawing tosyl group and the electron-donating amino group. rsc.org For instance, in related 2-substituted-1H-benzo[d]imidazoles, the C2 carbon typically appears around δ 150-156 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzimidazole Aromatic CH | 7.0 - 7.8 | 110 - 145 |
| Tosyl Aromatic CH | 7.3 - 8.0 | 125 - 145 |
| Imidazole NH | Variable (Broad) | - |
| Amino NH₂ | Variable (Broad) | - |
| Tosyl CH₃ | ~2.4 | ~21 |
| Benzimidazole C2 | - | ~150 |
| Benzimidazole Quaternary C | - | 130 - 150 |
| Tosyl Quaternary C | - | 135 - 148 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To assemble the complete molecular puzzle, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the benzimidazole and tosyl aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for connecting the tosyl group to the benzimidazole core via the sulfonyl-nitrogen linkage and for assigning the quaternary carbons. For example, correlations from the tosyl methyl protons to the tosyl quaternary carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This would be particularly useful in confirming the regiochemistry, for instance, by observing a spatial correlation between the protons of the tosyl group and adjacent protons on the benzimidazole ring.
NMR Studies on Tautomerism in Benzimidazole Systems
N-unsubstituted benzimidazoles can exist as two rapidly interconverting tautomers. mdpi.com This prototropic tautomerism can lead to averaged signals in the NMR spectra, especially for the symmetric positions of the benzene (B151609) ring (C4/C7 and C5/C6). mdpi.com In the case of this compound, the presence of the amino group at the C5 position renders the benzimidazole ring asymmetric. However, the position of the imidazole proton (on N1 or N3) can still be subject to tautomerism. Variable-temperature NMR studies could provide insight into the dynamics of this process. In polar solvents like DMSO-d₆, which can slow down proton exchange, it might be possible to observe distinct signals for both tautomers or a broadening of the signals for the involved atoms. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical tool for confirming the molecular formula of a newly synthesized compound. For this compound (C₁₄H₁₃N₃O₂S), HRMS would provide a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm. This allows for the unambiguous determination of its elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Fragmentation Pattern Analysis for Structural Insights
In addition to the molecular ion peak, the mass spectrum displays a series of fragment ions resulting from the breakdown of the parent molecule. The analysis of these fragmentation patterns offers valuable structural information. For this compound, characteristic fragmentation pathways are expected:
Cleavage of the Tosyl Group: A common fragmentation would be the loss of the tosyl group (CH₃C₆H₄SO₂) or parts of it, leading to significant peaks. The cleavage of the S-N bond would result in a fragment corresponding to the 5-aminobenzimidazole (B183301) cation. A peak at m/z 155, corresponding to the p-toluenesulfonyl cation, is also a likely observation.
Fragmentation of the Benzimidazole Core: The benzimidazole ring itself can undergo characteristic fragmentation, although it is generally a stable moiety. nih.gov
McLafferty Rearrangement: While not immediately obvious for this structure, any potential for intramolecular hydrogen rearrangement followed by fragmentation would be considered during the analysis.
The systematic interpretation of these fragments allows for a piece-by-piece confirmation of the molecular structure deduced from NMR data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the benzimidazole ring, the primary amine group, and the tosyl group.
The analysis of the spectrum allows for the confirmation of the compound's synthesis and provides insight into its bonding environment. Key vibrational modes for this compound would include N-H, C-H, C=N, C=C, S=O, and S-C stretching and bending vibrations.
Expected Characteristic IR Absorption Bands:
The primary amine (-NH₂) group on the benzimidazole ring is expected to show two distinct stretching vibrations in the region of 3400-3200 cm⁻¹. The N-H bending vibration is typically observed around 1650-1580 cm⁻¹. The benzimidazole ring itself presents a complex series of absorptions. The N-H stretching vibration of the imidazole part of the ring is usually found as a broad band in the 3100-2500 cm⁻¹ range due to hydrogen bonding. researchgate.net The C=N and C=C stretching vibrations within the fused ring system typically appear in the 1650-1450 cm⁻¹ region. rsc.org
The tosyl group (CH₃C₆H₄SO₂-) introduces strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent and are expected to appear near 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. These bands are often sharp and intense, serving as a clear indicator of the sulfonyl group's presence.
The following table summarizes the anticipated IR absorption frequencies for the key functional groups in this compound, based on data from related compounds. researchgate.netrsc.orgresearchgate.netresearchgate.netnih.govnih.gov
Interactive Data Table: Expected IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400 - 3200 | Medium |
| N-H Stretch | Imidazole Ring (N-H) | 3100 - 2500 | Broad |
| C-H Stretch (aromatic) | Benzene & Imidazole | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | Methyl (-CH₃) | 2960 - 2850 | Weak |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium |
| C=N and C=C Stretch | Benzimidazole Ring | 1650 - 1450 | Medium |
| S=O Stretch (asymmetric) | Sulfonyl (-SO₂-) | 1350 - 1300 | Strong |
| S=O Stretch (symmetric) | Sulfonyl (-SO₂-) | 1170 - 1150 | Strong |
| C-N Stretch | Amine & Imidazole | 1340 - 1250 | Medium |
| S-C Stretch | Sulfonyl-Aryl | 800 - 600 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure and its packing in the solid state. researchgate.netmdpi.com
For this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the molecule. This includes the planarity of the benzimidazole ring system and the orientation of the tosyl group relative to the benzimidazole core. iucr.orgmdpi.com The dihedral angle between the plane of the benzimidazole ring and the phenyl ring of the tosyl group is a key structural parameter. nih.gov
Furthermore, the analysis of the crystal packing would elucidate the network of intermolecular interactions that stabilize the crystal lattice. These interactions are expected to include hydrogen bonds involving the amine (-NH₂) and imidazole (N-H) protons as donors, and the sulfonyl oxygen atoms and imidazole nitrogen as acceptors. researchgate.netiucr.org Pi-pi stacking interactions between the aromatic rings of adjacent molecules are also a common feature in the crystal structures of benzimidazole derivatives and are likely to be observed. researchgate.netnih.gov
Hypothetical Crystallographic Data:
While specific experimental data for this compound is not publicly available, a hypothetical set of crystallographic parameters can be proposed based on studies of similar substituted benzimidazole structures. mdpi.comiucr.orgmdpi.comnih.gov
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 10 - 15 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z (molecules per unit cell) | 4 or 8 |
| Key Bond Lengths (Å) | C-S: ~1.77, S=O: ~1.43, N-H: ~0.86, C-N: ~1.35-1.45 |
| Key Bond Angles (°) | O-S-O: ~120, C-S-N: ~106 |
| Key Intermolecular Interactions | N-H···O, N-H···N hydrogen bonds, π-π stacking |
The precise determination of these parameters through experimental X-ray crystallography would provide an unambiguous structural proof for this compound and offer valuable insights into its solid-state behavior.
Reaction Mechanisms and Pathways
Mechanistic Investigations of Benzimidazole (B57391) Cyclization Reactions
The formation of the benzimidazole ring system is a cornerstone of the synthesis of 2-Tosyl-1H-benzo[d]imidazol-5-amine. This cyclization can be achieved through various methods, with the reaction of an o-phenylenediamine (B120857) derivative with an aldehyde or its equivalent being a common approach.
One plausible mechanism involves the condensation of an appropriately substituted o-phenylenediamine with an aldehyde, often facilitated by an oxidizing agent. For instance, the reaction of a diamine with an aldehyde can proceed through the formation of a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. The use of reagents like sodium metabisulfite (B1197395) (Na₂S₂O₅) in water can facilitate this transformation, where it forms sodium bisulfite in situ, which then creates an adduct with the aldehyde, activating it for reaction with the diamine. nih.gov
Another pathway involves the oxidative cyclization of anilines. In some cases, the reaction can proceed via nitrosobenzene (B162901) intermediates. nih.gov More contemporary, metal-free methods have also been developed, including intramolecular electrochemical C-H aminations, which offer a more sustainable route to condensed N-heterocycles like benzimidazoles. researchgate.net The mechanism for the cyclization of N-arylamidoximes has also been proposed, involving the formation of a nitrene intermediate which then undergoes electrocyclization. acs.org
The specific substituents on the phenylenediamine and the aldehyde play a significant role in the reaction's feasibility and outcome. Electron-donating or electron-withdrawing groups can influence the nucleophilicity of the amine groups and the electrophilicity of the carbonyl carbon, thereby affecting the rate and efficiency of the cyclization. nih.govacs.org
Understanding the Role of Catalysts and Reagents in Tosyl and Amine Introduction
The introduction of the tosyl group at the 2-position and the amine group at the 5-position of the benzimidazole core are critical steps in the synthesis of this compound. These transformations are typically achieved through specific catalytic and reagent-driven processes.
Tosyl Group Introduction: The tosyl group (p-toluenesulfonyl group) is an excellent leaving group and is often introduced to protect alcohols and amines or to activate a position for nucleophilic substitution. ontosight.ai The tosylation of the 2-position of a benzimidazole derivative can be achieved by reacting it with tosyl chloride (TsCl). This reaction is often promoted by a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), which neutralizes the hydrochloric acid generated during the reaction. mdpi.comresearchgate.net Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can also be employed to enhance the reaction rate. mdpi.com The mechanism involves the nucleophilic attack of the benzimidazole nitrogen on the sulfur atom of tosyl chloride. In some cases, imidazole-based catalysts like 1-methylimidazole (B24206) (1-MI) have also been shown to be effective. mdpi.com
Amine Group Introduction: The introduction of an amine group at the 5-position of the benzimidazole ring often involves the reduction of a nitro group at that position. A common synthetic strategy starts with a nitrated o-phenylenediamine, which is then cyclized to form the 5-nitrobenzimidazole (B188599) derivative. nih.gov The nitro group can then be reduced to an amine group using various reducing agents, such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).
Alternatively, palladium-catalyzed amination reactions can be employed to introduce the amine group directly onto a pre-functionalized benzimidazole ring, for instance, one bearing a halogen at the 5-position. nih.gov These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Studies on Tautomeric Equilibria and Proton Transfer Dynamics in Benzimidazoles
Benzimidazole and its derivatives, including this compound, exhibit annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole (B134444) ring. nih.govencyclopedia.pub This results in a dynamic equilibrium between two interconvertible tautomeric forms. encyclopedia.pub The position of this equilibrium can be influenced by various factors, including the nature and position of substituents on the benzimidazole ring, the solvent, and the temperature. nih.govbeilstein-journals.org
The biological activity of many benzimidazole derivatives is often linked to this tautomeric equilibrium, as the binding affinity of each tautomer to a biological target can differ. nih.govencyclopedia.pub The substituent at the 5-position, in this case, the amine group, can influence the electron density of the ring and thereby affect the pKa of the nitrogen atoms, shifting the tautomeric equilibrium.
Proton transfer is a fundamental process in the chemistry of benzimidazoles. Studies on proton transfer in benzimidazole systems have revealed that it can occur both intramolecularly and intermolecularly. nih.govnih.gov In solution, intermolecular proton transfer between benzimidazole molecules can lead to the observation of a time-averaged spectrum in NMR, where certain carbon and proton signals become magnetically equivalent. nih.gov The rate of this proton exchange can be measured using dynamic NMR techniques. beilstein-journals.org
Excited-state intramolecular proton transfer (ESIPT) is another important phenomenon observed in some benzimidazole derivatives, particularly those with a hydroxyl group in a position capable of forming an intramolecular hydrogen bond with a ring nitrogen. nih.gov While not directly applicable to the ground state of this compound, the study of ESIPT provides valuable insights into the fundamental proton transfer capabilities of the benzimidazole scaffold. Furthermore, benzimidazole-based systems have been investigated as components of "proton wires" for facilitating proton-coupled electron transfer (PCET) processes. nih.gov
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms, tautomeric equilibria, and other properties of benzimidazole derivatives. researchgate.netmdpi.comresearchgate.net Density Functional Theory (DFT) calculations are widely used to model the structures of reactants, intermediates, transition states, and products, providing valuable information about reaction pathways and energy barriers. encyclopedia.pubnih.gov
For instance, computational studies can be employed to:
Elucidate reaction mechanisms: By calculating the energies of various proposed intermediates and transition states, the most likely reaction pathway for benzimidazole cyclization or functional group introduction can be determined. acs.orgresearchgate.net
Predict tautomeric ratios: Theoretical calculations can be used to estimate the relative energies of different tautomers, thereby predicting their equilibrium populations in various environments. nih.govucf.edu Combining theoretical spectra of individual tautomers with experimental UV-Vis spectra allows for the assessment of the tautomeric distribution in solution. nih.govucf.edu
Understand substituent effects: The influence of the tosyl and amine groups on the electronic structure, reactivity, and tautomerism of the benzimidazole core can be systematically investigated through computational modeling.
Simulate proton transfer dynamics: Molecular dynamics (MD) simulations, sometimes combined with quantum mechanical methods (QM/MM), can be used to study the dynamics of proton transfer events in solution. illinois.edu
These computational approaches, when combined with experimental data, provide a powerful and comprehensive understanding of the chemical behavior of this compound.
Derivatization Strategies and Analogue Synthesis
Modification at the 5-Amino Group
The primary amino group at the 5-position of the benzimidazole (B57391) ring is a key site for derivatization, allowing for the introduction of a variety of functional groups through several well-established chemical transformations.
Acylation and Alkylation Reactions
Acylation and alkylation of the 5-amino group are common strategies to introduce new substituents. Acylation is typically achieved by reacting the amine with acyl chlorides or anhydrides, leading to the formation of amide derivatives. For instance, the reaction with various substituted acid groups can yield a range of amide compounds. sphinxsai.com Similarly, alkylation reactions, involving the treatment with alkyl halides, can introduce alkyl chains to the amino group. These reactions are fundamental in expanding the chemical space around the benzimidazole core.
Formation of Imine and Amide Derivatives
The 5-amino group readily undergoes condensation reactions with aldehydes and ketones to form imine derivatives, also known as Schiff bases. nih.gov This reaction is a straightforward method to append various aryl or alkyl groups to the benzimidazole scaffold. nih.govijrpc.com For example, the reaction of 5-amino-1H-benzo[d]imidazole-2-thiol with different aromatic aldehydes yields a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols. nih.govacs.org
Furthermore, the amino group can be converted into a wide range of amide derivatives through coupling with carboxylic acids. sphinxsai.com This can be achieved using standard peptide coupling reagents or by activating the carboxylic acid as an acid chloride. The synthesis of amide derivatives from substituted anilines and amino acid esters has been reported as a one-step reaction refluxed in methanol. sphinxsai.com This approach allows for the incorporation of diverse and complex functionalities, significantly altering the properties of the parent molecule.
Table 1: Examples of Imine and Amide Derivatives from 5-Amino Benzimidazoles
| Starting Material | Reagent | Derivative Type | Reference |
| 5-amino-1H-benzo[d]imidazole-2-thiol | Aromatic aldehydes | Imine | nih.govacs.org |
| Substituted aniline | Amino acid ester | Amide | sphinxsai.com |
| 4-(1H-benzo[d]imidazol-2-yl)aniline | Maleic anhydride | Amide | ijrpc.com |
Functionalization at the Tosyl Moiety
The tosyl group, while often introduced for its electronic properties or as a protecting group, also presents opportunities for further functionalization.
Substituent Variations on the Tosyl Phenyl Ring
The synthesis of analogues with different substituents on the phenyl ring of the tosyl group is a key strategy to modulate the electronic and steric properties of the molecule. This can be achieved by starting with variously substituted toluenesulfonyl chlorides during the initial synthesis of the 2-tosylbenzimidazole core. Research has explored the impact of different functional groups on the phenyl ring. nih.gov
Cleavage or Modification of the Sulfonamide Linkage
The sulfonamide linkage can be cleaved under specific reductive or acidic conditions, which would remove the tosyl group entirely. This deprotection can be a strategic step to unmask a free amine at the 2-position of the benzimidazole ring, which can then be subjected to further derivatization. Modification of the sulfonamide linkage itself is less common but could potentially involve reactions targeting the sulfur atom or the adjacent methylene (B1212753) group of the toluene (B28343) moiety.
Modifications at the Benzimidazole Ring System (excluding 2 and 5 positions)
While the 2- and 5-positions are the most reactive and commonly modified sites, derivatization at other positions of the benzimidazole ring system (positions 1, 4, 6, and 7) can also be explored. For instance, N-alkylation at the imidazole (B134444) nitrogen (position 1) is a common modification in benzimidazole chemistry. connectjournals.comresearchgate.net This is often achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. connectjournals.com Furthermore, electrophilic substitution reactions, such as nitration or halogenation, could potentially introduce functional groups at the 4, 6, or 7 positions, although the directing effects of the existing substituents would need to be considered. For example, the synthesis of 2-((6-chloro-1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamide involves a chloro-substituted benzimidazole ring. nih.gov
Table 2: Mentioned Compounds
Stereoselective Synthesis of Chiral Analogues
The stereoselective synthesis of chiral analogues of 2-Tosyl-1H-benzo[d]imidazol-5-amine is a specialized area of research with limited direct literature. However, established principles of asymmetric synthesis can be applied to devise potential strategies for introducing chirality into analogues of this scaffold. These strategies generally fall into two main categories: the use of chiral auxiliaries or catalytic asymmetric transformations.
One plausible approach involves the derivatization of the 5-amino group to form a prochiral intermediate, which can then be subjected to a stereoselective reaction. For instance, the formation of an imine by reacting the 5-amino group with a suitable aldehyde or ketone, followed by asymmetric reduction, could yield chiral secondary or tertiary amines at the 5-position.
Another potential strategy is the use of chiral building blocks. For example, chiral amines can be reacted with a suitably functionalized 2-Tosyl-1H-benzimidazole core to introduce a stereocenter. Research has shown the synthesis of chiral amine benzimidazole hybrids by reacting 2-(chloromethyl)-N-tosyl-1H-benzimidazole with commercially available chiral amines like (R)-(+)-phenylethylamine and (S)-(-)-phenylethylamine. researchgate.net This method, while not directly creating a chiral center at the benzimidazole core, successfully produces chiral analogues.
Furthermore, organocatalysis presents a powerful tool for the enantioselective functionalization of heterocyclic compounds. thieme-connect.comresearchgate.net While specific applications to this compound are not documented, organocatalytic methods have been successfully employed for the asymmetric synthesis of other benzimidazole derivatives. thieme-connect.com For instance, chiral phosphoric acids have been used as catalysts in the asymmetric synthesis of dihydroquinazolinones, which share structural similarities with the benzimidazole system. researchgate.net
The development of enantioselective C-H functionalization reactions could also open new avenues for the synthesis of chiral analogues. While challenging, the direct asymmetric functionalization of the benzimidazole core would be a highly efficient route to novel chiral derivatives.
Below is a hypothetical reaction scheme illustrating a potential stereoselective synthesis of a chiral analogue of this compound via asymmetric reduction of an imine intermediate. It is important to note that this is a proposed route based on general principles of asymmetric synthesis and has not been specifically reported for this compound.
Hypothetical Stereoselective Synthesis of a Chiral Analogue
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound, Benzaldehyde | Toluene, Dean-Stark trap, reflux | N-Benzylidene-2-tosyl-1H-benzo[d]imidazol-5-amine |
| 2 | N-Benzylidene-2-tosyl-1H-benzo[d]imidazol-5-amine | Chiral catalyst (e.g., (R)-CBS-oxazaborolidine), BH3·SMe2, THF, -78 °C to rt | (R)-N-Benzyl-2-tosyl-1H-benzo[d]imidazol-5-amine |
This table outlines a two-step process starting with the formation of an imine, which is then asymmetrically reduced to provide the chiral amine. The choice of chiral catalyst is crucial for achieving high enantioselectivity.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of benzimidazole (B57391) derivatives.
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), are employed to determine the optimized molecular structure. researchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.
Vibrational frequency analysis is subsequently performed on the optimized geometry. This analysis serves two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. researchgate.net For instance, in a study on 2-ethyl-1H-benzo[d]imidazole, the calculated vibrational frequencies showed good agreement with the experimental FT-IR spectrum, aiding in the assignment of vibrational modes. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity and stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For benzimidazole derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule and its potential to interact with other molecules. researchgate.net For example, in studies of 2-aminobenzimidazole (B67599), the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. researchgate.net
Table 1: Frontier Molecular Orbital Data for a Representative Benzimidazole Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: The values presented are illustrative and based on typical findings for benzimidazole derivatives. Actual values for 2-Tosyl-1H-benzo[d]imidazol-5-amine would require specific calculations.
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Red and yellow areas typically indicate negative potential (electrophilic attack sites), while blue areas signify positive potential (nucleophilic attack sites).
Natural Bond Orbital (NBO) analysis is another computational method used to study charge distribution by analyzing the localized bonds and lone pairs within a molecule. researchgate.net For benzimidazole derivatives, MEP and NBO analyses can identify the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological target. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.
For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most populated and energetically favorable conformations in a given environment (e.g., in a solvent or bound to a protein). This information is crucial for understanding how the molecule might adapt its shape to bind to a target. For instance, potential energy surface (PES) scans, a component of conformational analysis, can be performed to study the stability of a molecule by rotating specific dihedral angles. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, topological, electronic, etc.) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
Cheminformatics approaches involve the use of computational tools to store, manage, analyze, and model chemical information. For a compound like this compound, cheminformatics can be used to search databases for structurally similar compounds with known biological activities, identify potential off-target effects, and assess its "drug-likeness" based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Molecular Docking and Ligand-Target Interaction Prediction Methodology
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govacs.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. researchgate.net
The process involves generating a multitude of possible conformations of the ligand within the active site of the receptor and scoring them based on a force field that estimates the binding energy. researchgate.net For this compound and its derivatives, molecular docking can be used to predict interactions with various enzymes or receptors. nih.govnih.gov For example, docking studies on novel 1H-benzo[d]imidazole derivatives have been used to identify human topoisomerase I as a potential target, with the analysis revealing key hydrogen bonding and hydrophobic interactions. nih.gov Similarly, docking of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols into the active site of α-glucosidase has helped to rationalize their observed inhibitory activity by identifying crucial interactions with catalytic residues like ASP214 and GLU276. nih.gov
Table 2: Key Interactions Identified Through Molecular Docking of Benzimidazole Derivatives
| Interaction Type | Interacting Residues (Example) |
| Hydrogen Bonding | ASP214, GLU276, ASP349 |
| Hydrophobic Interactions | Phenylalanine, Leucine, Valine |
| van der Waals Interactions | Various active site residues |
Note: The listed residues are examples from studies on related benzimidazole derivatives and serve to illustrate the types of interactions that can be predicted.
Advanced Applications in Chemical Research
Utilization as Synthetic Intermediates for Complex Molecular Architectures
The 5-amino group on the benzimidazole (B57391) ring serves as a crucial reactive handle for building more complex molecular structures. This amine can be readily transformed into a wide array of other functional groups, such as amides, imines (Schiff bases), or used in coupling reactions to append new ring systems. The N-tosyl group, while often employed as a protecting group for the imidazole (B134444) nitrogen, also influences the reactivity of the entire scaffold.
Research has demonstrated the utility of 5-aminobenzimidazole (B183301) derivatives as key intermediates. For instance, 5-amino-1H-benzo[d]imidazole-2-thiol has been used as a precursor to synthesize a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols through condensation with various aromatic aldehydes. nih.govnih.gov This showcases a straightforward method to introduce significant molecular diversity starting from the 5-amino functionality.
In a more complex application, N-tosylated aminobenzimidazoles have been employed in the synthesis of natural products. A notable example is the synthesis of the fused 2-aminoimidazole core of terrazoanthine natural products, which utilized 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine as a key intermediate. researchgate.net This underscores the value of the N-tosyl aminobenzimidazole framework in constructing intricate, biologically relevant molecules. The tosyl group provides stability and regio-control during the synthetic sequence.
The following table summarizes examples of complex molecules synthesized from 5-aminobenzimidazole precursors, illustrating the versatility of this intermediate class.
| Starting Intermediate | Reagent/Reaction Type | Resulting Complex Molecule | Application Area | Ref |
| 5-Amino-1H-benzo[d]imidazole-2-thiol | Aromatic Aldehydes (Condensation) | 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | Medicinal Chemistry (α-Glucosidase Inhibitors) | nih.govnih.gov |
| 4-(1H-Benzo[d]imidazol-2-yl)aniline | Maleic Anhydride, Hydrazine | Pyrazole-fused Benzimidazoles | Medicinal Chemistry (Anti-HCV Agents) | ijrpc.com |
| Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate | Amide Coupling | 2-Benzamido-thiazole-carboxamide Hybrids | Medicinal Chemistry (CK1δ/ε Inhibitors) | nih.gov |
| 4-Cyano-1,2-phenylenediamine | Multi-step synthesis via 5-formyl intermediate | Novel Bis-Benzimidazoles (BBZs) | Medicinal Chemistry (Anticancer Agents) | nih.gov |
Application in Supramolecular Chemistry and Material Science
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to construct large, well-ordered assemblies. researchgate.netconsensus.app The benzimidazole core is an excellent scaffold for this purpose due to its aromatic nature (enabling π-stacking) and the presence of hydrogen bond donors and acceptors in its imidazole ring. researchgate.netconsensus.app
The introduction of an N-tosyl group adds further functionality. The sulfonyl oxygens of the tosyl group are potent hydrogen bond acceptors, while the aromatic ring of the tosyl group itself can participate in additional π-π stacking interactions. Research on a related bis(N-tosylbenzimidazolyl) compound has shown that C-H···O and π-π interactions are key in directing the assembly of molecules into infinite layers in the solid state. nih.govresearchgate.net
The 2-Tosyl-1H-benzo[d]imidazol-5-amine molecule is thus a prime candidate for designing new supramolecular materials. The 5-amino group can act as a hydrogen bond donor and a site for further functionalization to introduce metal-coordinating ligands or other recognition motifs. This dual functionality allows for the programmed assembly of complex architectures. For example, pyrimidine-benzimidazole hybrids are known to form diverse supramolecular structures, ranging from finite dimers to complex 3D frameworks, governed by a variety of hydrogen bonding patterns. nih.gov Furthermore, 1-aryl-1H-benzimidazoles have been investigated for their potential in optoelectronic materials, an area where controlled intermolecular interactions are paramount. nih.gov
Development of New Synthetic Methodologies
The unique electronic and steric properties of N-tosylated benzimidazoles are being exploited to develop novel synthetic methods. The N-tosyl group can function as more than just a protecting group; it can act as a directing group in C-H activation reactions or activate a substrate for new transformations. For instance, N-tosyl-benzamides have been used to direct the selective ortho- and meta-C-H functionalization of the benzamide (B126) ring, a strategy that could be analogously applied to the benzimidazole system. rsc.org Similarly, N-tosyl-1-azadienes have been developed as reactive substrates for [4+2] cycloaddition reactions in the synthesis of quinolines. researchgate.net
Beyond derivatization, significant research has focused on novel methods to construct the benzimidazole core itself. Chemists have developed solvent-controllable photoreactions that can selectively yield either N-arylbenzene-1,2-diamines or 1-aryl-benzimidazoles from the same azobenzene (B91143) starting materials, simply by changing the solvent. nih.gov This provides a switchable and efficient route to two valuable product classes. Additionally, green chemistry principles have been applied to develop water-mediated, one-pot syntheses of 1,2-disubstituted benzimidazoles, which offer high efficiency and selectivity at room temperature. rsc.org
Probes for Mechanistic Organic Chemistry Studies
Understanding reaction mechanisms is fundamental to the advancement of organic chemistry. Benzimidazole derivatives serve as excellent models for studying various chemical phenomena. A key feature of N-unsubstituted benzimidazoles is the prototropic tautomerism between the N1 and N3 positions. This rapid proton transfer can be studied by NMR spectroscopy to understand the kinetics and thermodynamics of this fundamental process. beilstein-journals.org
The compound this compound is particularly interesting from a mechanistic standpoint. The N-tosyl group effectively "locks" the tautomerism, providing a fixed isomeric structure. beilstein-journals.org This allows for the unambiguous study of the electronic effects of the 5-amino group on the reactivity and properties of the benzimidazole ring system without the complication of a mobile proton.
Furthermore, such fixed derivatives are crucial for investigating the mechanisms of their formation. For example, detailed studies on the copper-catalyzed intramolecular N-arylation to form benzimidazoles have used related substrates to isolate intermediates and perform kinetic profiling, thereby elucidating the catalytic cycle. rsc.org The presence of the 5-amino group in the target compound would modulate the electronic properties of the starting material, making it a valuable probe to understand how substituents influence the rates and outcomes of such metal-catalyzed ring-closures. The steric and electronic consequences of the tosylation of diamines have also been the subject of mechanistic inquiry. researchgate.net
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the synthesis of substituted benzimidazoles, including 2-Tosyl-1H-benzo[d]imidazol-5-amine, is the reliance on conventional methods that often involve harsh conditions, long reaction times, and the use of toxic solvents or reagents. mdpi.com Historically, benzimidazole (B57391) synthesis required high temperatures and strong acids. nih.govacs.org Future research must prioritize the development of green and sustainable synthetic pathways.
Key areas for investigation include:
Catalytic Systems: Research into novel catalysts could significantly improve efficiency. While various catalysts like zinc triflate, boric acid, and silica-supported periodic acid have been used for 2-aryl benzimidazoles, specific catalysts for 2-sulfonyl derivatives are less explored. sphinxsai.comnih.govresearchgate.net The use of inexpensive and environmentally benign metal catalysts, such as those based on cobalt or iron, for dehydrogenative coupling reactions represents a promising frontier. sphinxsai.comrsc.org
Microwave-Assisted Synthesis: Microwave irradiation has proven effective in accelerating the synthesis of benzimidazole derivatives, offering advantages like shorter reaction times and higher yields compared to conventional heating. chemmethod.comresearchgate.net Applying this technology to the condensation of a suitably protected 4-amino-1,2-phenylenediamine with a tosyl-containing electrophile could provide a rapid and efficient route to the target compound.
Green Solvents: Moving away from traditional organic solvents towards greener alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) is a critical goal. sphinxsai.comchemmethod.comnih.gov Developing a synthetic protocol for this compound that functions effectively in these media would significantly reduce the environmental impact of its production. chemmethod.com
One-Pot Procedures: Multi-step syntheses, such as those starting from 1,5-difluoro-2,4-dinitrobenzene (B51812) or other precursors to form the 5-aminobenzimidazole (B183301) core, can be streamlined into one-pot reactions. nih.govacs.org Designing a convergent one-pot synthesis that forms the benzimidazole ring and installs the tosyl group simultaneously would be a major advancement in efficiency.
Exploration of Novel Reactivity and Transformational Pathways
The unique bifunctionality of this compound offers a rich landscape for exploring novel chemical transformations. The tosyl group at C2 and the amino group at C5 are orthogonal handles for chemical modification.
Future research should focus on:
Nucleophilic Substitution at C2: The tosyl group is an excellent leaving group in many nucleophilic substitution reactions. organic-chemistry.org A significant research challenge is to explore its displacement from the C2 position of the benzimidazole ring. While nucleophilic substitution at sulfonyl centers can be complex, success in this area would unlock a pathway to a vast array of 2-substituted benzimidazoles that are otherwise difficult to access. nih.gov This could involve reactions with various nucleophiles (e.g., amines, thiols, alkoxides) to generate novel compound libraries.
Cross-Coupling Reactions: The 5-amino group can be readily converted to a halide or triflate, providing a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). youtube.comyoutube.com This would enable the introduction of diverse aryl, heteroaryl, or alkyl groups at the C5 position, dramatically expanding the structural diversity of derivatives. Conversely, the amino group itself can participate directly in Buchwald-Hartwig amination reactions to form new C-N bonds. youtube.com
Transformations of the Amino Group: Beyond cross-coupling, the 5-amino group is a versatile functional group for derivatization. Future work could explore its conversion into amides, sulfonamides, ureas, thioureas, or Schiff bases, a strategy that has been successfully employed for other 5-aminobenzimidazoles to generate biologically active compounds. nih.govnih.govacs.org
Ring System Annulation: The existing functional groups could be used to build fused heterocyclic systems. For instance, the 5-amino group and the adjacent C4-H bond could participate in cyclization reactions to form fused pyrimidine (B1678525) or triazine rings, a strategy that has been applied to related aminopyrazole systems. acs.org
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to accelerate research and overcome experimental challenges. researchgate.netimpactfactor.org Applying these methods to this compound can provide valuable insights and guide synthetic efforts.
Key areas for computational research include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of the molecule. nih.gov Such studies can predict the most likely sites for electrophilic and nucleophilic attack, elucidate reaction mechanisms for the transformations described above, and calculate spectroscopic properties (e.g., NMR spectra) to aid in structural confirmation. nih.govresearchgate.net
Molecular Docking: For applications in drug discovery, molecular docking can predict the binding modes and affinities of this compound and its derivatives with various biological targets like protein kinases or enzymes. ukm.mynih.govrjb.ro Docking studies on related sulfonamide and benzimidazole derivatives have successfully identified promising inhibitors, suggesting this approach would be fruitful here. researchgate.netscispace.com
Predictive ADMET Analysis: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with favorable drug-like properties, saving significant time and resources.
Expanding the Scope of Derivatization for Diverse Chemical Applications
The true potential of this compound lies in its use as a scaffold for creating diverse libraries of new chemical entities. The combination of the C2-tosyl and C5-amino groups provides at least two distinct points for diversification. nih.gov
Future research should aim to:
Develop Libraries of C5-Substituted Analogs: A primary focus should be the systematic derivatization of the 5-amino group. This could involve creating series of amides and sulfonamides with varying substituents to probe structure-activity relationships (SAR). This approach has been used to develop potent inhibitors from other 5-aminobenzimidazole scaffolds. acs.org
Create C2-Substituted Libraries: A more challenging but potentially more rewarding goal is the development of methods for displacing the C2-tosyl group. A library of compounds with different functional groups at C2 (e.g., amino, alkoxy, thioether) would greatly expand the chemical space accessible from this starting material.
Synthesize Dual-Modified Derivatives: The ultimate goal would be to combine modifications at both the C2 and C5 positions. This would allow for the creation of highly complex and diverse molecules tailored for specific applications, from targeted therapeutics to functional materials. nih.gov Research into orthogonal protection and reaction strategies will be essential to achieve this level of synthetic control. The development of such derivatives is a key strategy in the ongoing search for new anticancer agents and other therapeutics. nih.govbenthamdirect.com
Q & A
Q. What are the optimal synthetic routes for 2-Tosyl-1H-benzo[d]imidazol-5-amine, and how can reaction yields be improved?
A common approach involves coupling substituted benzimidazole precursors with tosyl chloride under basic conditions. For example, microwave-assisted synthesis (150°C, 1 hour) with isopropyl alcohol as a solvent achieved 70% yield for structurally similar compounds . Optimizing substituent positioning (e.g., electron-donating groups on the benzimidazole core) and using catalysts like Pd/C for hydrogenation can improve yields. Purification via column chromatography (silica gel, DCM/methanol gradients) or recrystallization (ethyl acetate/hexane) is recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- 1H NMR : To confirm regioselectivity and substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm and tosyl methyl groups at δ 2.4 ppm) .
- LRMS (ESI) : For molecular ion validation (e.g., [M+1]+ peaks matching calculated m/z values within 0.1% error) .
- TLC : To monitor reaction progress (hexane/ethyl acetate, 9:1 v/v) .
Q. How can researchers confirm the regioselectivity of substitution reactions in the synthesis of this compound?
Regioselectivity is validated through comparative NMR analysis of intermediates. For example, distinguishing between N1 and N3 tosylation via characteristic splitting patterns of aromatic protons. Additionally, X-ray crystallography (where feasible) or NOE experiments can resolve ambiguities .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates electronic properties such as HOMO-LUMO gaps and charge distribution. The inclusion of exact exchange terms improves thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies) . Basis sets like 6-31G* are recommended for balancing computational cost and precision .
Q. How does the tosyl group influence the biological activity of benzoimidazole derivatives compared to other substituents?
The tosyl group enhances metabolic stability and receptor binding affinity by introducing steric bulk and electron-withdrawing effects. For example, in μ-opioid receptor studies, tosyl-substituted derivatives showed 3–5× higher binding affinity than methyl or methoxy analogs due to improved hydrophobic interactions . Comparative SAR studies using substitutions like chlorobenzyl or pyrrolidinyl groups further validate this trend .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from assay variability (e.g., cell lines, receptor isoforms). To address this:
- Standardize assays : Use identical in vitro models (e.g., HEK-293 cells for opioid receptor studies) .
- Validate via orthogonal methods : Pair radioligand binding assays with functional cAMP inhibition tests .
- Leverage molecular docking : Identify key binding residues (e.g., Tyr148 in μ-opioid receptors) to rationalize activity differences .
Q. What strategies enhance μ-opioid receptor binding in derivatives of this compound?
Modifications include:
- Substituent engineering : Introducing 4-chlorobenzyl groups improves hydrophobic interactions (Ki <10 nM) .
- Linker optimization : Ethyl-pyrrolidinyl spacers increase conformational flexibility, enhancing receptor fit .
- Dual-action design : Incorporate nitric oxide synthase (NOS) inhibition moieties to synergize analgesic effects .
Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity results for structurally similar benzoimidazole derivatives?
Discrepancies may stem from:
- Cell line specificity : Derivatives show IC50 variability between Jurkat (lymphoma) and HepG2 (hepatic) cells due to differential transporter expression .
- Solubility factors : Poor aqueous solubility of tosyl derivatives can artificially lower activity in cell-based assays. Use of DMSO carriers at <0.1% v/v mitigates this .
- Metabolic activation : Pro-drug derivatives require liver microsomes for activation, which may not be replicated in simple in vitro systems .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted protocols for time efficiency and yield improvement .
- Characterization : Combine HRMS with 2D NMR (COSY, HSQC) for unambiguous structural confirmation .
- Biological Testing : Include positive controls (e.g., morphine for opioid receptor assays) and validate findings across multiple models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
